molecular formula C19H24N5.CH3O4S<br>C20H27N5O4S B14413770 1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate CAS No. 84788-00-1

1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate

Cat. No.: B14413770
CAS No.: 84788-00-1
M. Wt: 433.5 g/mol
InChI Key: PUJSRYQYFNCEIP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of an indazolium core, a diethylamino phenyl azo group, and a methyl sulfate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

    Oxidation Products: Oxidized derivatives of the indazole core

    Reduction Products: Amino derivatives of the indazole core

    Substitution Products: Substituted indazole derivatives

Mechanism of Action

The mechanism of action of 1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate is unique due to the presence of the diethylamino phenyl azo group and the methyl sulfate group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for various chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

84788-00-1

Molecular Formula

C19H24N5.CH3O4S
C20H27N5O4S

Molecular Weight

433.5 g/mol

IUPAC Name

4-[(1,2-dimethylindazol-2-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate

InChI

InChI=1S/C19H24N5.CH4O4S/c1-5-24(6-2)16-13-11-15(12-14-16)20-21-19-17-9-7-8-10-18(17)22(3)23(19)4;1-5-6(2,3)4/h7-14H,5-6H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

PUJSRYQYFNCEIP-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](N(C3=CC=CC=C32)C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.